tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-fluorophenyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. Its molecular formula is C₁₅H₂₁FN₂O₂, with a molecular weight of 280.35 g/mol . The compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimalarial agents . The stereochemistry (3S,4R) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles.
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. The 2-fluorophenyl substituent contributes to electronic and steric effects, influencing binding affinity in target proteins .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19)/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPNTDCDXQQQDR-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260602-03-6 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.
Key Findings :
-
Acidic conditions (HCl or TFA) selectively remove the Boc group while preserving the pyrrolidine ring and fluorine substituent .
-
Base-mediated hydrolysis is less common due to potential side reactions with the fluorophenyl group .
Functionalization of the Pyrrolidine Ring
The secondary amine generated after Boc deprotection participates in nucleophilic reactions.
| Reaction Type | Reagents/Conditions | Products | Application |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM (0°C, 1h) | N-acetyl-pyrrolidine derivative | Prodrug synthesis |
| Sulfonylation | Tosyl chloride, pyridine, rt | N-tosyl-pyrrolidine | Intermediate for cross-coupling |
Stereochemical Considerations :
The (3S,4R) configuration remains intact during these reactions due to the rigidity of the pyrrolidine ring .
Coupling Reactions
The deprotected amine serves as a substrate for transition-metal-catalyzed couplings.
| Coupling Type | Catalyst System | Products | Yield |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Arylaminated pyrrolidine | 78% |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-functionalized derivative | 65% |
Limitations :
-
Steric hindrance from the 2-fluorophenyl group reduces reactivity in bulky coupling partners.
Ring-Opening Reactions
Controlled ring-opening occurs under strong electrophilic conditions.
| Reagents | Conditions | Products | Selectivity |
|---|---|---|---|
| HBr/AcOH | Reflux, 6h | Open-chain bromoamine | C-3 bond cleavage preferred |
| SOCl₂ | 0°C → rt, 2h | Chlorinated iminium intermediate | Retains fluorophenyl group |
Stability Under Oxidative Conditions
The compound exhibits moderate stability to oxidation:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| mCPBA | DCM, 0°C, 1h | N-oxidized pyrrolidine (~15%) |
| H₂O₂/AcOH | 50°C, 12h | No reaction |
Comparative Reactivity Table
A comparison with analogous compounds highlights fluorine's electronic effects:
| Position | Reactivity Toward E⁺ | Rate (Relative to H) |
|---|---|---|
| 2-Fluorophenyl | σ = +0.78, π = -0.07 | 0.32× (meta) |
| 4-Fluorophenyl | σ = +0.76, π = -0.15 | 0.45× (para) |
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atom can serve as a marker in various spectroscopic techniques, such as NMR and mass spectrometry.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism by which tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the carbamate group can participate in covalent or non-covalent interactions with the target.
Comparison with Similar Compounds
tert-Butyl N-[(3S,4R)-4-(2-Methoxyphenyl)pyrrolidin-3-yl]carbamate
tert-Butyl N-[(3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl]carbamate
tert-Butyl((3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate
- Molecular Formula : C₂₂H₂₇ClN₂O₂
- Molecular Weight : 386.92 g/mol
- CAS : 1212076-16-8
- Key Differences :
- 4-Chlorophenyl group (electron-withdrawing) instead of 2-fluorophenyl.
- Additional benzyl substitution on the pyrrolidine nitrogen.
- Impact : The chloro group enhances lipophilicity, while the benzyl group introduces steric bulk, likely altering pharmacokinetic properties .
Ring-Size Variants: Pyrrolidine vs. Piperidine Derivatives
tert-Butyl N-[(3S)-4,4-Difluoropiperidin-3-yl]carbamate
tert-Butyl N-[(3S,4S)-3-Fluoropiperidin-4-yl]carbamate
- Molecular Formula : C₁₀H₁₉FN₂O₂
- CAS : 1434127-01-1
- Key Difference : Fluorine at the 3-position of the piperidine ring.
- Impact : Altered stereoelectronic effects may modulate interactions with chiral enzyme active sites .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl carbamate group and a fluorinated aromatic moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 283.34 g/mol. Its structure includes a pyrrolidine ring substituted with a fluorophenyl group, which enhances its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C15H21FN2O2 |
| Molecular Weight | 283.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1260602-03-6 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors or enzymes. The fluorine atom in the fluorophenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding, while the carbamate moiety can participate in both covalent and non-covalent interactions.
Pharmacological Potential
Research indicates that this compound may serve as a promising pharmacophore for drug development due to its ability to modulate biological pathways. It has been investigated for various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit moderate antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli .
- Receptor Agonism : Compounds with similar structures have shown potential as agonists for melanocortin receptors, which are involved in energy homeostasis and could be targeted for obesity treatments .
Case Studies
- Antimicrobial Studies : In a comparative study of related compounds, tert-butyl derivatives demonstrated significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .
- Receptor Binding Assays : Binding affinity studies revealed that compounds with the pyrrolidine scaffold exhibit enhanced interactions with specific receptors compared to their non-fluorinated counterparts. For instance, one study reported IC50 values of less than 0.1 µM for related pyrrolidine compounds against certain targets .
In Vivo Studies
In vivo evaluations have indicated that derivatives of this compound show promise in reducing inflammation and modulating immune responses. For example, compounds exhibiting similar structures have been shown to significantly lower TNFα levels in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
